molecular formula C14H11NO3 B13748713 2-(2-Formylphenoxy)benzamide

2-(2-Formylphenoxy)benzamide

Cat. No.: B13748713
M. Wt: 241.24 g/mol
InChI Key: WHDOEEFEJSUTCB-UHFFFAOYSA-N
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Description

2-(2-Formylphenoxy)benzamide is an organic compound with the molecular formula C14H11NO3. It is a derivative of benzamide, characterized by the presence of a formyl group attached to the phenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Formylphenoxy)benzamide can be synthesized through the condensation of 2-formylphenol with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under mild conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. One such method includes the use of ultrasonic irradiation to enhance the reaction rate and yield. The reaction can be catalyzed by a Lewis acidic ionic liquid immobilized on diatomite earth, providing a green and efficient pathway for the production of benzamide derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(2-Formylphenoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Formylphenoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Formylphenoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Formylphenoxy)benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where the formyl group plays a crucial role in the mechanism of action or chemical reactivity .

Properties

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

2-(2-formylphenoxy)benzamide

InChI

InChI=1S/C14H11NO3/c15-14(17)11-6-2-4-8-13(11)18-12-7-3-1-5-10(12)9-16/h1-9H,(H2,15,17)

InChI Key

WHDOEEFEJSUTCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C(=O)N

Origin of Product

United States

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